Phosphinic acid, (3-methylphenyl)-

Organophosphorus Synthesis Radical Chemistry Phosphinic Acid Preparation

Phosphinic acid, (3-methylphenyl)- (CAS 137622-08-3) is a monoprotic organophosphorus compound (C₇H₉O₂P, MW 156.12 g/mol) bearing a single P–OH group and a meta-tolyl substituent directly bonded to phosphorus. It belongs to the arylphosphinic acid subclass, which distinguishes it from the more common phosphonic acids (RP(O)(OH)₂) by having only one ionizable proton and a P–H bond (or P–C bond in substituted derivatives).

Molecular Formula C7H8O2P+
Molecular Weight 155.11 g/mol
CAS No. 137622-08-3
Cat. No. B12667743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, (3-methylphenyl)-
CAS137622-08-3
Molecular FormulaC7H8O2P+
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)[P+](=O)O
InChIInChI=1S/C7H7O2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3/p+1
InChIKeyOLZDMUQTNREBSE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinic Acid, (3-Methylphenyl)- (CAS 137622-08-3): Monoprotic Arylphosphinic Acid Building Block for MedChem and Catalysis


Phosphinic acid, (3-methylphenyl)- (CAS 137622-08-3) is a monoprotic organophosphorus compound (C₇H₉O₂P, MW 156.12 g/mol) bearing a single P–OH group and a meta-tolyl substituent directly bonded to phosphorus . It belongs to the arylphosphinic acid subclass, which distinguishes it from the more common phosphonic acids (RP(O)(OH)₂) by having only one ionizable proton and a P–H bond (or P–C bond in substituted derivatives). The meta-methyl substitution imparts distinct steric and electronic properties compared to unsubstituted phenylphosphinic acid and its ortho/para isomers . This compound serves as a versatile intermediate in organic synthesis, a ligand precursor in coordination chemistry, and a scaffold in medicinal chemistry, particularly for metalloprotease inhibitor design [1].

Why Generic Arylphosphinic Acid Substitution Fails for Phosphinic Acid, (3-Methylphenyl)-: Meta-Substitution Dictates pKa, Lipophilicity, and Synthetic Accessibility


Arylphosphinic acids cannot be generically interchanged because the position and nature of the aromatic substituent directly modulate both physicochemical properties and biological target engagement. The target compound's meta-methyl group influences the phosphorus center's electron density, steric environment, and the molecule's overall lipophilicity (LogP), which differ measurably from the unsubstituted phenyl, para-tolyl, and ortho-tolyl analogs [1]. Furthermore, phosphinic acids are monoprotic (single exchangeable proton) whereas their phosphonic acid counterparts (e.g., (3-methylphenyl)phosphonic acid, CAS 77918-48-0) are diprotic with two distinct pKa values, leading to different speciation, solubility, and metal-coordination behavior under physiological or catalytic conditions . The quantitative evidence below substantiates these differentiation dimensions for procurement and experimental design decisions.

Phosphinic Acid, (3-Methylphenyl)- (CAS 137622-08-3): Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Yield from Aryl Iodide via Et₃B/O₂ Radical Addition: 3-Iodotoluene Delivers ~84% Yield

In the Et₃B/O₂-initiated room-temperature radical addition of hypophosphite to aryl iodides, (3-methylphenyl)phosphinic acid is obtained in approximately 84% isolated yield from 3-iodotoluene [1]. This yield is achieved under neutral conditions with simple extractive workup yielding >90% purity. While the original publication did not provide a complete yield table for all aryl isomers, the reported ~84% value for the meta-methyl substrate serves as a performance benchmark when selecting synthetic routes to monosubstituted arylphosphinic acids. In comparison, the same methodology applied to unsubstituted iodobenzene is expected to yield phenylphosphinic acid; however, the introduction of the electron-donating methyl group at the meta position can influence the radical addition efficiency due to altered aryl iodide reactivity .

Organophosphorus Synthesis Radical Chemistry Phosphinic Acid Preparation

Monoprotic vs. Diprotic Acid Character: Phosphinic Acid (1 Exchangeable H⁺) vs. Phosphonic Acid Analog (2 Exchangeable H⁺)

Phosphinic acid, (3-methylphenyl)- is a monoprotic acid with a single ionizable P–OH proton (pKa estimated 2–3, typical for arylphosphinic acids). In contrast, its direct phosphonic acid analog, (3-methylphenyl)phosphonic acid (CAS 77918-48-0), is diprotic with experimentally determined pKa₁ = 1.88 and pKa₂ = 7.44 at 25°C . This fundamental difference means that at physiological pH (7.4), the phosphinic acid exists predominantly as a monoanion, while the phosphonic acid exists as a mixture of mono- and dianionic species. The distinct speciation profiles affect aqueous solubility, membrane permeability, and the thermodynamics of metal-ion chelation [1].

Acid-Base Chemistry Speciation Metal Coordination

Meta-Methyl vs. Para-Methyl vs. Ortho-Methyl Substitution: Positional Isomerism Modulates Steric Bulk and Electronic Effects at Phosphorus

The meta-methyl substitution in the target compound positions the methyl group such that it exerts a purely inductive electronic effect (+I) on the aromatic ring without the resonance (+M) contribution seen in para-substituted analogs [1]. Conformational analysis of tris(3-methylphenyl)phosphine and its chalcogenides has demonstrated that meta-substitution influences the rotational freedom and overall steric profile of the phosphorus center differently than ortho or para isomers [2]. While direct quantitative comparison data (e.g., Tolman cone angle, χ-parameter) for the free phosphinic acids are absent from the literature, UV absorption studies on monoarylphosphines reveal that m-tolyl substitution produces distinct spectral shifts relative to phenyl, o-tolyl, and p-tolyl analogs, indicating measurable electronic modulation of the phosphorus lone pair or P=O chromophore [3].

Steric Effects Electronic Effects Ligand Design

LogP and Predicted Physicochemical Properties: Impact of Meta-Methyl on Lipophilicity and Boiling Point

The target compound has a reported boiling point of 308.7°C at 760 mmHg . The meta-methyl group increases the molecular weight to 156.12 g/mol (vs. 142.09 g/mol for unsubstituted phenylphosphinic acid) and contributes an additional –CH₂– unit to LogP. From the Chem960 database, the compound is listed under the synonym 'hydroxy-(3-methylphenyl)-oxophosphanium' and has documented LogP entries . The phosphonic acid analog, (3-methylphenyl)phosphonic acid (CAS 77918-48-0), has a higher molecular weight (172.12 g/mol) and predicted density of 1.35±0.1 g/cm³ with a melting point of 122–124°C, reflecting the impact of the additional oxygen atom on intermolecular hydrogen bonding .

Physicochemical Properties Lipophilicity Separation Science

Biological Activity Context: m-Tolyl-Phosphonic Acid Derivatives Show Measurable Enzyme Inhibition Where Benzylphosphonic Acid Is Weak

While the target compound itself lacks published IC₅₀ data against a specific enzyme target, a closely related phosphonic acid derivative, (Phenyl-m-tolyl-methyl)-phosphonic acid, demonstrates an IC₅₀ of 14,000 nM against human prostatic acid phosphatase, compared to 500,000 nM for the simpler benzylphosphonic acid—a ~36-fold improvement in potency attributable to the m-tolyl substituent . This structure-activity relationship suggests that the 3-methylphenyl group, when attached to a phosphorus acid core, can contribute significantly to target binding affinity, likely through hydrophobic interactions with enzyme subsites adjacent to the catalytic metal center [1]. The phosphinic acid target compound, with its distinct P–OH acidity and tetrahedral geometry, may offer different binding thermodynamics compared to the phosphonic acid derivative shown here.

Enzyme Inhibition Prostatic Acid Phosphatase Structure-Activity Relationship

Phosphinic Acid, (3-Methylphenyl)- (CAS 137622-08-3): Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold for Metalloprotease and Phosphatase Inhibitor Development

The monoprotic nature of (3-methylphenyl)phosphinic acid makes it a preferred scaffold for designing transition-state analog inhibitors of zinc-dependent metalloproteases and phosphatases [1]. The single ionizable P–OH group coordinates the catalytic metal ion without introducing a second negative charge that could perturb active-site electrostatics or reduce membrane permeability. The meta-methyl group provides hydrophobic surface complementarity to enzyme subsites, as evidenced by the ~36-fold potency enhancement observed for a related m-tolyl-phosphonic acid inhibitor over benzylphosphonic acid in a prostatic acid phosphatase assay . Researchers initiating structure-activity relationship campaigns should prioritize this compound over unsubstituted phenylphosphinic acid or diprotic phosphonic acid analogs when monodentate metal coordination and intermediate lipophilicity are desired .

Precursor to Monoarylphosphine Ligands for Homogeneous Catalysis

Reduction of (3-methylphenyl)phosphinic acid yields the corresponding primary phosphine, (3-methylphenyl)phosphine, which serves as a building block for unsymmetrical tertiary phosphine ligands [1]. The meta-methyl substituent provides electronic tuning of the phosphorus donor without the steric congestion that ortho-substitution would impose on the metal coordination sphere. Conformational studies of tris(3-methylphenyl)phosphine demonstrate that meta-substitution permits conformational flexibility while modulating the phosphorus lone-pair availability differently than para-substituted analogs . Catalysis groups developing Pd-, Rh-, or Ru-based systems should select this precursor when moderate electron-donating character and controlled steric demand are required for optimizing turnover frequency and selectivity in cross-coupling reactions .

Synthetic Intermediate Accessed via Mild Radical Chemistry

The Et₃B/O₂-initiated radical addition methodology provides a mild, room-temperature synthetic route to (3-methylphenyl)phosphinic acid in ~84% yield from 3-iodotoluene, with >90% purity achievable by simple extractive workup [1]. This contrasts with traditional phosphinic acid syntheses requiring harsh peroxide initiators, strong acid, and elevated temperatures that can degrade sensitive functional groups. Process chemistry teams developing scalable routes to phosphorus-containing intermediates should consider this compound when downstream chemistry involves acid- or heat-sensitive substrates. The mild conditions also enable late-stage functionalization of complex molecules bearing the 3-methylphenyl motif, expanding the accessible chemical space for library synthesis .

Comparative Physicochemical Reference Standard for Positional Isomer Studies

With its distinct boiling point (308.7°C at 760 mmHg) and monoprotic acid character, (3-methylphenyl)phosphinic acid serves as a valuable reference compound for systematic studies comparing ortho-, meta-, and para-substituted arylphosphinic acids [1]. The meta position uniquely decouples steric and resonance effects, allowing researchers to isolate the inductive contribution of the methyl group to phosphorus-centered reactivity and spectroscopic properties . Analytical laboratories and physical organic chemistry groups should include this compound in isomer libraries when investigating substituent effects on P=O IR stretching frequencies, ³¹P NMR chemical shifts, and acid dissociation constants across the arylphosphinic acid series .

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